molecular formula C21H26N2OS B258204 N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Numéro de catalogue B258204
Poids moléculaire: 354.5 g/mol
Clé InChI: AFCYYXJVKMRVHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, commonly known as TTT-3002, is a novel compound that has been developed for scientific research purposes. It belongs to the class of benzothienopyridines and has shown potential in various studies for its ability to target specific receptors in the central nervous system.

Mécanisme D'action

TTT-3002 acts as a positive allosteric modulator of the α7nAChR, which means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, acetylcholine. This results in increased calcium influx and neurotransmitter release, which leads to improved cognitive function and reduced inflammation in the brain. TTT-3002 has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
TTT-3002 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. TTT-3002 has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, TTT-3002 has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the α7nAChR.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TTT-3002 for lab experiments is its high affinity and selectivity for the α7nAChR, which allows for specific targeting of this receptor. TTT-3002 is also relatively easy to synthesize and has been optimized for large-scale production. However, one limitation of TTT-3002 is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the research and development of TTT-3002. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of TTT-3002 with improved pharmacokinetic properties and selectivity for the α7nAChR. Additionally, further research is needed to fully understand the mechanism of action of TTT-3002 and its potential therapeutic applications in various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of TTT-3002 involves a multi-step process that begins with the reaction of 2-aminothiophenol with 2-bromo-6-methylpyridine to form the intermediate compound 2-(6-methylpyridin-2-ylthio)aniline. This intermediate is then reacted with N-(pyrrolidin-1-yl)methanesulfonamide to form the final product, TTT-3002. The synthesis method is relatively simple and has been optimized for large-scale production.

Applications De Recherche Scientifique

TTT-3002 has been extensively studied for its potential use in various scientific research applications. It has been shown to have high affinity and selectivity for the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. TTT-3002 has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to enhance cognitive function and reduce inflammation in the brain.

Propriétés

Formule moléculaire

C21H26N2OS

Poids moléculaire

354.5 g/mol

Nom IUPAC

N-[6-methyl-3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H26N2OS/c1-15-9-10-17-18(14-23-11-5-6-12-23)21(25-19(17)13-15)22-20(24)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3,(H,22,24)

Clé InChI

AFCYYXJVKMRVHD-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2CN3CCCC3)NC(=O)C4=CC=CC=C4

SMILES canonique

CC1CCC2=C(C1)SC(=C2CN3CCCC3)NC(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.